molecular formula C24H22FN3O3S B2824337 N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 1252890-23-5

N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2824337
CAS No.: 1252890-23-5
M. Wt: 451.52
InChI Key: STPQYEBHJHBYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group, a thieno[3,2-d]pyrimidinone group, and a fluorophenyl group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, is likely to be electron-withdrawing, which could have interesting effects on the reactivity of the molecule .

Scientific Research Applications

Antitumor Activities

A significant area of research for derivatives of N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide involves their antitumor properties. Studies have shown that some derivatives exhibit selective anti-tumor activities. For instance, Xiong Jing (2011) synthesized compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester that displayed anti-tumor activities, where the configuration of the compound contributed to its effectiveness (Xiong Jing, 2011). Additionally, Gangjee et al. (2009) designed and synthesized nonclassical analogues of the compound as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor potential (Gangjee et al., 2009).

Herbicidal Activity

Research also extends to the herbicidal applications of the compound's derivatives. Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating good herbicidal activities against dicotyledonous weeds (Wu et al., 2011).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of related compounds. For example, Hachiyama et al. (1983) explored the reaction of Ethyl N-(3-Cyano-4, 5-dihydro-2-thienyl) oxamates with Cyanomethylene Compounds (Hachiyama et al., 1983). Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure through various spectroscopic techniques (Sharma et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be a candidate for further development as a therapeutic agent .

Properties

IUPAC Name

N-ethyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-3-26(18-9-6-7-16(2)13-18)21(29)15-27-20-11-12-32-22(20)23(30)28(24(27)31)14-17-8-4-5-10-19(17)25/h4-13,20,22H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBHLOVPOYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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